molecular formula C17H16N4O3 B11978971 N'-(3-Ethoxy-4-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(3-Ethoxy-4-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11978971
M. Wt: 324.33 g/mol
InChI Key: HLXRXMGHKNYRKP-AWQFTUOYSA-N
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Description

N’-(3-Ethoxy-4-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of an ethoxy group, a hydroxybenzylidene moiety, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Ethoxy-4-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(3-Ethoxy-4-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Ethoxy-4-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The imine group (benzylidene moiety) can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N’-(3-Ethoxy-4-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

N’-(3-Ethoxy-4-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other benzimidazole derivatives, such as:

    N’-(3-Ethoxy-4-hydroxybenzylidene)nicotinohydrazide: Similar structure but with a nicotinohydrazide moiety instead of a benzimidazole core.

    N’-(3-Ethoxy-4-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide:

    N’-(3-Ethoxy-4-hydroxybenzylidene)-2-methoxybenzohydrazide: Features a methoxybenzohydrazide moiety, which may influence its reactivity and biological activity.

The uniqueness of N’-(3-Ethoxy-4-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide lies in its specific combination of functional groups and the benzimidazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H16N4O3/c1-2-24-16-7-11(3-6-15(16)22)9-20-21-17(23)12-4-5-13-14(8-12)19-10-18-13/h3-10,22H,2H2,1H3,(H,18,19)(H,21,23)/b20-9+

InChI Key

HLXRXMGHKNYRKP-AWQFTUOYSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)O

Origin of Product

United States

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